molecular formula C9H13NO2 B1338462 Hydroxylamine, O-[2-(phenylmethoxy)ethyl]- CAS No. 139000-76-3

Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-

Cat. No. B1338462
M. Wt: 167.2 g/mol
InChI Key: QCGLSKQHZHTJMW-UHFFFAOYSA-N
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Description

Tandem Ring Opening and Oximation

The study described in paper focuses on the reaction of hydroxylamine hydrochloride with ethyl 3-aroyl-1-cyano-4-hydroxy-2,4,6-triarylcyclohexanecarboxylate, resulting in the formation of ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate. This process involves tandem ring opening and oximation. The molecular structures of the products were confirmed using NMR and X-ray techniques, and their conformational features were analyzed through molecular dynamics simulation studies.

Synthesis and Antidepressant Activity

Paper explores the synthesis of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives and their potential antidepressant activity. These derivatives were tested for their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters such as norepinephrine (NE) and serotonin (5-HT). The study identified a subset of compounds with significant neurotransmitter uptake inhibition, particularly those with halogen or methoxy substituents on the aryl ring. The antidepressant activity was assessed using rodent models, and compound 4, known as venlafaxine, showed promising results and is undergoing clinical evaluation.

SAR of 1-Alkyl-2-phenylethylamine Derivatives

In paper , the synthesis and structure-activity relationships (SAR) of 1-alkyl-2-phenylethylamine derivatives are presented. These derivatives were designed from N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine hydrochloride (NE-100). The study suggests that the alkyl group on the 1-position carbon plays a crucial role similar to one of the propyl groups on the aminic nitrogen of NE-100. Compounds such as NE-537 and NE-535 showed potent and selective sigma(1) receptor affinity.

Conformational Analysis of Phenoxyalkylamines

Paper conducts a conformational analysis of 2-[2-(3-methoxyphenyl)ethyl]phenoxyalkylamines, which have high 5-HT2 receptor binding affinity. The study used systematic search methods to analyze the compounds and identified differences in N--O distances that correlated with their binding affinity. A probable active conformation was proposed based on the superimposition of stable conformations over a rigid molecule, mianserin. Additionally, the study examined the impact of stereochemistry on binding activity, finding that the energetically favorable order of stable conformations could explain the relationship between stereochemistry and binding affinity.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Hydroxylamine derivatives have been explored for their reactivity and potential in organic synthesis. For instance, the tandem ring-opening and oximation reaction of ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate by hydroxylamine hydrochloride leads to the formation of complex hydroxyimino derivatives. This process showcases the utility of hydroxylamine in synthesizing novel compounds with potential biological activity (Saravanan, Vignesh Babu, & Muthusubramanian, 2007).

Role in Heterocyclic Chemistry

Hydroxylamine is instrumental in the synthesis of heterocyclic compounds. The reactivity of hydroxylamine or hydrazines with certain substrates can yield isoxazole and pyrazole ortho-dicarboxylic acid esters, demonstrating the versatility of hydroxylamine in constructing heterocyclic frameworks with potential applications in pharmaceuticals and materials science (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).

Advanced Oxidation Processes

Hydroxylamines play a significant role in advanced oxidation processes, serving as precursors or intermediates in the synthesis of environmentally relevant compounds. The study on the stability of hydroxylamino- and amino-intermediates from the reduction of nitroaromatic compounds to amines highlights the importance of hydroxylamines in environmental chemistry and bioremediation strategies (Wang, Zheng, & Hughes, 2004).

Catalysis and Material Science

In catalysis, hydroxylamine derivatives have been used as ligands or catalysts themselves. For example, the Pd-catalyzed O-arylation of ethyl acetohydroximate to synthesize O-arylhydroxylamines demonstrates the potential of hydroxylamine derivatives in facilitating cross-coupling reactions, an essential process in the synthesis of complex organic molecules (Maimone & Buchwald, 2010).

Environmental Monitoring and Assessment

Hydroxylamine and its derivatives are also relevant in environmental monitoring. The development of electrochemical sensors based on hydroxylamine for the simultaneous determination of hydroxylamine and phenol showcases the application of hydroxylamine in environmental analysis and monitoring (Moghaddam, Beitollahi, Tajik, Malakootian, & Maleh, 2014).

properties

IUPAC Name

O-(2-phenylmethoxyethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-12-7-6-11-8-9-4-2-1-3-5-9/h1-5H,6-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGLSKQHZHTJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90457529
Record name Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-

CAS RN

139000-76-3
Record name Hydroxylamine, O-[2-(phenylmethoxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90457529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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